tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

CCR5 antagonism HIV-1 entry inhibition Structure-Activity Relationship

Sourcing regioisomerically pure 3-fluorophenyl pyrrolidine scaffolds for CCR5 antagonist programs is hindered by supply of incorrect regioisomers that fail to recapitulate target binding. This Boc-protected intermediate delivers the decisive 3-fluorophenyl regiochemistry and defined stereochemistry required for high-affinity CCR5 engagement (Ki ~150 nM). • Direct precursor to clinical-stage CCR5 antagonists with sub-nanomolar antiviral potency (IC50 ~2 nM against HIV-1 BaL in PBMCs) • Non-interchangeable with 4-fluorophenyl analogs, which exhibit altered metabolic profiles and reduced antiviral activity • 1-Benzyl handle enables debenzylation for affinity tag or fluorophore conjugation in probe development • Clean entry point to phenyl carbamate derivatives for memory dysfunction studies (US 5,591,856)

Molecular Formula C22H27FN2O2
Molecular Weight 370.5 g/mol
Cat. No. B13260000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Molecular FormulaC22H27FN2O2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)
InChIKeyVHQSLLZPQOHFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate: Procurement Guide


tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260596-09-5 for the racemate) is a protected 3-aminopyrrolidine scaffold featuring a 1-benzyl and a 4-(3-fluorophenyl) substitution [1]. It serves as a critical late-stage intermediate in the synthesis of 1,3,4-trisubstituted pyrrolidines, a privileged chemotype for CCR5 chemokine receptor antagonism relevant to HIV-1 entry inhibition, and for (pyrrolidinyl)phenyl carbamates targeting memory dysfunction [2]. The tert-butyloxycarbonyl (Boc) group protects the amine during synthetic elaboration, enabling precise functionalization at the pyrrolidine nitrogen after deprotection.

Supports synthesis of 1,3,4-trisubstituted pyrrolidines for CCR5 and memory dysfunction research
Boc protection enables orthogonal late-stage functionalization
Stereochemically defined (3S,4R) enantiomer for reproducible SAR studies

Why This 3-Fluorophenyl Pyrrolidine Intermediate Is Irreplaceable


The 1,3,4-trisubstituted pyrrolidine scaffold exhibits strict structure-activity relationships where both the regiochemistry and absolute stereochemistry of the pyrrolidine ring are decisive for target binding [1]. Simple halogen-substituted or N-unsubstituted pyrrolidine carbamates fail to recapitulate the precise spatial orientation of the 3-fluorophenyl and benzyl groups required for high-affinity CCR5 engagement [2]. Even closely related analogs, such as those with a 4-fluorophenyl substituent, produce significantly altered metabolic profiles and antiviral potency in downstream compounds, making the 3-fluorophenyl regioisomer a non-interchangeable intermediate for authorized generic drug synthesis pathways [3].

Regioisomer mismatch

4-Fluorophenyl analogs may exhibit altered metabolic profiles and substantially reduced downstream potency; class-level data suggest a potency drop in optimized antagonists.

Stereochemical inversion

Enantiomeric (3R,4S) form shows major loss of receptor binding capacity; affinity may shift significantly, limiting direct replacement in CCR5 studies.

Protecting group substitution

Cbz or other permanent N-protection may reduce deprotection yield and introduce chemoselectivity risks, complicating synthetic scalability.

Differentiation from Structural Analogs


Regiochemistry: 3-Fluorophenyl vs. 4-Fluorophenyl

In the Merck pyrrolidine CCR5 program, the 3-fluorophenyl substitution (present in the target compound) was explicitly retained in the pharmacophore optimization. The patent literature identifies 3-fluorophenyl as a preferred embodiment for maintaining receptor affinity, whereas the 4-fluorophenyl regioisomer is notably absent from the most potent, orally bioavailable candidates due to suboptimal receptor complementarity [1]. This positional fluorine effect creates a critical entry point for the target intermediate that cannot be replicated by its 4-fluorophenyl isomer.

Regiochemistry
Head-to-head
3-fluorophenyl: retained in clinical candidate Sch‑351125 (IC50 ~2 nM vs HIV-1 BaL)
4-fluorophenyl: notably absent in most potent, orally bioavailable leads; typically >10‑fold lower potency in same scaffold
Reported regioisomer preference supports 3-fluorophenyl selection for CCR5 antagonist development.
Based on CHO CCR5 binding and PBMC antiviral assays.
CCR5 antagonism HIV-1 entry inhibition Structure-Activity Relationship

Active (3S,4R) Stereochemistry

CCR5 antagonist activity is exquisitely sensitive to the absolute configuration of the pyrrolidine core. Only the (3S,4R) or (3R,4S) enantiomeric pair yields potent receptor displacement; the other enantiomers are essentially inactive [1]. The target compound is supplied as a single enantiomer (commonly the (3S,4R) form) as evidenced by its specific CAS assignment for the racemate and separate entries for the chiral form. Cross-study comparison shows that a related 1,3,4-trisubstituted pyrrolidine with flipped stereochemistry loses >90% of its [125I]-MIP-1α displacement capacity at 1 µM.

Stereochemistry
Reported
≥6.7‑fold difference in CCR5 affinity
Active (3S,4R) enantiomer essential; inverted stereochemistry may result in >90% loss of receptor displacement.
[125I]-MIP-1α displacement, CHO cell membranes.
Chiral synthesis CCR5 receptor binding Stereochemical purity

Boc Protection for Dual Therapeutic Use

The Boc group is universally recognized for its acid-labile nature, allowing selective deprotection under conditions that preserve other sensitive functionalities. In the context of this compound, the Boc group enables sequential deprotection and N-alkylation/acylation to generate either CCR5-targeting (e.g., with cyclohexyl acetic acid appendages) or memory-enhancing (e.g., with phenyl carbamate formation) final compounds from a single intermediate [1][2]. This orthogonal reactivity is a distinct advantage over intermediates with permanent N-substituents or those requiring harsher deprotection conditions.

Boc Protection
Class-level
TFA deprotection yields >95% in 1 h at 25°C; Cbz analog requires hydrogenolysis (H2/Pd-C) with ~70% yield and risk of aryl fluoride/benzyl reduction.
Supports efficient synthetic diversification with improved chemoselectivity.
Standard lab-scale conditions; class-level inference.
Protecting group strategy Anti-HIV agents Memory dysfunction agents

Applications of This Intermediate


CCR5 Antagonist Synthesis for HIV Research

The target compound is the direct precursor to the (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-amine core that, upon N-functionalization with cyclohexylacetyl groups, yields clinical-stage CCR5 antagonists with sub-nanomolar antiviral potency (IC50 ~2 nM against HIV-1 BaL in PBMCs) [1]. This application benefits strictly from the 3-fluorophenyl regiochemistry and defined stereochemistry evidenced in the quantitative comparison above.

Memory-Enhancing Carbamates

Patent US 5,591,856 demonstrates the conversion of this compound's free amine to phenyl carbamates that relieve memory dysfunction, potentially through muscarinic M1 receptor modulation [2]. The Boc intermediate provides a clean entry point to this compound class without the need for orthogonal protection of the amine.

Chemical Probes for CCR5 Profiling

The 1-benzyl group serves as a useful synthetic handle for introducing affinity tags or fluorophores via debenzylation and subsequent re-functionalization. The 150 nM CCR5 Ki of the core scaffold [3] makes it a viable starting point for developing photoaffinity probes to map CCR5 binding sites and dimerization interfaces in live cells.

Application
Selection Property
Validation Focus
CCR5 antagonist synthesis for HIV entry research
3-Fluorophenyl regiochemistry and (3S,4R) stereochemistry
Reported receptor binding affinity and antiviral assay context
Memory‑enhancing phenyl carbamate research
Boc orthogonal deprotection
Deprotection yield and chemoselectivity under mild conditions
Chemical probe development for CCR5 profiling
Synthetic handle via N‑benzyl group
Binding site mapping and labeling feasibility in live‑cell models
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